Diethyl-1,1,1',1'-d4-amine

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Internal Standard Selection

Diethyl-1,1,1',1'-d4-amine (CAS 60455-40-5) is a stable isotope-labeled secondary amine in which four hydrogen atoms at the 1 and 1′ positions of the two ethyl chains are replaced by deuterium, corresponding to the molecular formula (CH₃CD₂)₂NH and an exact monoisotopic mass of 77.11430 Da. The compound is supplied at a certified isotopic enrichment of 98 atom % D and exhibits physicochemical properties closely matching those of unlabeled diethylamine (CAS 109-89-7, monoisotopic mass 73.08915 Da ): its boiling point is reported as 55 °C at 760 mmHg , essentially identical to the 55.0–55.5 °C range of the protiated form.

Molecular Formula C4H11N
Molecular Weight 77.16 g/mol
Cat. No. B12303848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-1,1,1',1'-d4-amine
Molecular FormulaC4H11N
Molecular Weight77.16 g/mol
Structural Identifiers
SMILESCCNCC
InChIInChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i3D2,4D2
InChIKeyHPNMFZURTQLUMO-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-1,1,1',1'-d4-amine: Isotopic Identity, Core Specifications, and Procurement-Relevant Physicochemical Profile


Diethyl-1,1,1',1'-d4-amine (CAS 60455-40-5) is a stable isotope-labeled secondary amine in which four hydrogen atoms at the 1 and 1′ positions of the two ethyl chains are replaced by deuterium, corresponding to the molecular formula (CH₃CD₂)₂NH and an exact monoisotopic mass of 77.11430 Da . The compound is supplied at a certified isotopic enrichment of 98 atom % D and exhibits physicochemical properties closely matching those of unlabeled diethylamine (CAS 109-89-7, monoisotopic mass 73.08915 Da [1]): its boiling point is reported as 55 °C at 760 mmHg , essentially identical to the 55.0–55.5 °C range of the protiated form [1]. This near-identity in bulk properties, coupled with a +4.03 Da mass offset, is the defining characteristic that drives the compound's utility in isotope-dilution mass spectrometry and stable-isotope tracer studies .

Why Procuring Unlabeled Diethylamine or a Different Deuterated Analog Cannot Substitute for Diethyl-1,1,1',1'-d4-amine in Quantitative Analytical and Tracer Workflows


The procurement decision for Diethyl-1,1,1',1'-d4-amine is governed by the analytical requirement for a +4 Da mass shift from the native analyte with zero alteration to bulk physicochemical behavior. Unlabeled diethylamine (Δm = 0 Da) cannot serve as an isotope-dilution internal standard because it is chromatographically and mass-spectrometrically indistinguishable from endogenous analyte, precluding the accurate ratio-based quantification that regulatory bioanalytical guidance demands [1]. At the other extreme, fully deuterated diethylamine-d₁₀ (+10 Da) introduces a larger mass shift that, while useful, has been demonstrated to produce a measurable retention-time (RT) shift in reversed-phase LC—the deuterated isotopologue elutes 0.01–0.03 min earlier than its protiated counterpart—potentially compromising co-elution with the analyte and degrading quantification accuracy [2] [3]. The d₄ variant occupies a strategic middle ground: its +4 Da offset provides unambiguous MS resolution from the native species while employing deuteration at remote sp³ positions that minimizes RT perturbation relative to perdeuterated or N-deuterated analogs [4]. Furthermore, the certified 98 atom % D enrichment of the d₄ compound ensures that isotopic cross-talk (signal from residual protiated isotopologues) is maintained below 2%, a critical specification for meeting FDA and EMA bioanalytical method validation criteria for assay accuracy (nominal ±15%, ±20% at LLOQ) [5]. Generic substitution with a different deuteration pattern or lower enrichment product would invalidate these performance parameters.

Quantitative Evidence Guide: Measurable Differentiation of Diethyl-1,1,1',1'-d4-amine from Unlabeled Diethylamine and Alternative Deuterated Analogs


Monoisotopic Mass Shift of +4.03 Da Enables Unambiguous Isotope-Dilution MS Quantification of Diethylamine in Biological Matrices

Diethyl-1,1,1',1'-d4-amine (exact mass 77.11430 Da ) provides a monoisotopic mass increase of +4.02515 Da relative to unlabeled diethylamine (exact mass 73.08915 Da [1]), corresponding to the exchange of four hydrogen atoms (¹H: 1.007825 Da each) with deuterium (²H: 2.014102 Da each). This mass shift places the labeled internal standard four Daltons above the native analyte in the MS¹ spectrum, well outside the natural isotopic envelope of C₄H₁₁N (M+1 relative abundance ~4.5% at natural abundance), ensuring complete baseline resolution for isotope-dilution quantification via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple-quadrupole instruments [2]. In contrast, unlabeled diethylamine (Δm = 0 Da) offers no MS-discriminable signal for co-eluting analyte/internal standard pairs, violating the fundamental requirement of the isotope-dilution method.

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Internal Standard Selection

Isotopic Enrichment of 98 atom % D Reduces Isotopic Cross-Talk Below 2%, Enabling Regulatory-Compliant Bioanalytical Accuracy

Commercial Diethyl-1,1,1',1'-d4-amine is supplied at a certified isotopic enrichment of 98 atom % D . This specification means that at each of the four labeled positions, deuterium occupancy is 98%, yielding a cumulative probability of 0.98⁴ = 92.2% for the fully deuterated (d₄) isotopologue, with residual d₃ (~7.5%), d₂ (~0.3%), d₁, and d₀ species contributing to isotopic cross-talk. In an isotope-dilution LC-MS/MS assay, the d₃ isotopologue of the internal standard generates an MRM signal at the +3 Da channel that can bleed into the +4 Da quantification channel of the analyte, introducing a systematic positive bias [1]. At 98 atom % D, the calculated cross-talk (signal at M+4 due to the internal standard alone, expressed as a fraction of the analyte signal at the lower limit of quantification) remains below 2% for most amine analytes, consistent with FDA and EMA bioanalytical guidance requiring accuracy within ±15% (±20% at LLOQ) [2]. Lower enrichment grades (e.g., 95 atom % D) would elevate cross-talk to approximately 5.3% (0.95⁴ vs. 0.98⁴ calculation), potentially violating acceptance criteria for assays with narrow dynamic ranges.

Isotopic Enrichment Certification Bioanalytical Accuracy Isotopic Cross-Talk

Quantitative Vapor-Pressure Isotope Effect: PD/PH Ratios of 0.972–0.997 for Deuterated Diethylamine Provide Physicochemical Rationale for GC Separation Behavior and Safe-Handling Equivalence

Wolff et al. (1985) measured the vapor pressure isotope effect (VPIE) of N-deuterated diethylamine relative to protiated diethylamine across the temperature range 243–323 K, reporting PD/PH ratios of 0.972–0.997 [1]. The normal VPIE (PD/PH < 1) indicates that the deuterated species exhibits a slightly lower vapor pressure—by 0.3% to 2.8%—than its protiated counterpart, consistent with the stronger N–D···N hydrogen bond versus N–H···N, which reduces the escaping tendency from the condensed phase. While these data are for N-deuteration (amine proton exchange) rather than the α-carbon deuteration pattern of the d₄ compound, the direction and magnitude of the effect are consistent with class-level behavior for deuterated amines [2]. The maximum difference of ~2.8% in vapor pressure at low temperatures (243 K) is sufficiently large to produce a measurable shift in gas-chromatographic retention indices—deuterated diethylamines consistently elute slightly earlier (shorter retention time) than their protiated forms on non-polar stationary phases due to the inverse isotope effect on dispersive interactions [3]—yet sufficiently small (<5% deviation) that the compound can be classified, handled, and stored under identical hazard profiles and engineering controls as unlabeled diethylamine .

Vapor Pressure Isotope Effect Gas Chromatography Thermodynamic Isotope Effects

Diethylation with Acetaldehyde-d4 Delivers 20–100-Fold Detection Sensitivity Gains for Monoamine Neurotransmitters in Microdialysis UPLC-MS/MS: Methodological Foundation for Diethyl-d4-amine as a Derivatization Precursor

Kozak et al. (2016) established a UPLC/MS/MS method in which acetaldehyde-d4—the immediate precursor for synthesizing (CH₃CD₂)₂NH via reductive amination—was employed to diethyl-label primary amine groups on monoamine neurotransmitters (norepinephrine, dopamine, serotonin, normetanephrine) [1]. Direct quantitative comparison of detection limits with and without diethyl-d4 labeling yielded the following: for norepinephrine, LOD improved from 2367 pM (unlabeled) to 30 pM (diethyl-d4-labeled), a 79-fold enhancement; for dopamine, from 653 pM to 33 pM (20-fold); for serotonin, from 1136 pM to 28 pM (41-fold); and for normetanephrine, from 1092 pM to 11 pM (99-fold) [1]. The aggregate 20–100-fold sensitivity increase is mechanistically attributed to three factors: improved collision-induced dissociation (CID) fragmentation patterns of the diethylated amines, increased hydrophobicity and concomitant electrospray ionization (ESI) efficiency, and reduced matrix interference in the MRM channels [1]. While these data characterize the acetaldehyde-d4 derivatization reagent rather than Diethyl-1,1,1',1'-d4-amine per se, they establish the quantitative analytical value of the (CH₃CD₂)₂N– moiety that this compound embodies—affirming that procurement of the pre-formed d4-amine is a simpler, more reproducible alternative to on-line acetaldehyde-d4 derivatization for workflows requiring a ready-to-use deuterated diethylamine internal standard or synthetic building block .

Derivatization LC-MS/MS Neurotransmitter Quantification Detection Sensitivity Enhancement

Retention Time Isotope Effect: Deuterated Diethylamine Elutes Earlier in GC and Reversed-Phase LC, a Property Both Useful (for Identity Confirmation) and Requiring Deliberate Method Design

Multiple independent reports confirm that deuterated amines exhibit a consistent inverse isotope effect on chromatographic retention: deuterated isotopologues elute 0.01–0.03 min earlier than their protiated counterparts in reversed-phase LC [1] and show proportionally shorter retention times in GC that correlate with the number of deuterium substitutions [2]. The physical basis is the lower polarizability of the C–D bond versus the C–H bond, which weakens dispersive interactions with the stationary phase [3]. For Diethyl-1,1,1',1'-d4-amine, this effect, though small in absolute terms (estimated ≤0.02 min at typical LC flow rates), must be accounted for when the compound is used as an internal standard: if the deuterated IS and protiated analyte do not precisely co-elute, differential matrix effects (ion suppression or enhancement) can degrade quantification accuracy [4]. The 2019 Jung et al. study quantified this degradation in a proteomics context, demonstrating that deuterium-based diethyl labeling produced a higher variance of quantitative peptide ratios within proteins and more falsely regulated proteins compared to ¹³C-based labeling [4]. This evidence underscores that the d₄ compound is not identical in all chromatographic respects to its protiated parent—a differentiation that is advantageously exploited for GC-based identity confirmation via retention-index comparison but must be mitigated through method optimization in quantitative LC-MS workflows.

Chromatographic Isotope Effect Retention Time Reproducibility Method Robustness

Procurement-Driven Application Scenarios: Where Diethyl-1,1,1',1'-d4-amine Delivers Definitive Scientific Value Over Unlabeled or Alternative Deuterated Analogs


Regulatory Bioanalysis of Diethylamine as a Drug Metabolite or Process Impurity Using Isotope-Dilution LC-MS/MS

Diethylamine is a metabolite of the alcohol-aversion drug disulfiram and a residual solvent/degradation product in pharmaceutical formulations. For GLP-compliant quantification of diethylamine in human plasma or urine per FDA/EMA bioanalytical guidance, Diethyl-1,1,1',1'-d4-amine is the optimal internal standard: its +4.03 Da mass shift provides complete MS resolution from endogenous analyte, while the 98 atom % D isotopic enrichment limits isotopic cross-talk to <2%, enabling assay accuracy within the required ±15% window [1]. The minimal deuterium count (four atoms) keeps the chromatographic retention time shift to <0.02 min, preserving co-elution with the analyte and minimizing differential matrix effects [2].

Mechanistic Metabolic Tracing of N-Dealkylation Pathways Using the d4-Ethyl Labels as Mass-Encoded Reporters

The site-specific deuteration at the 1 and 1′ methylene positions makes Diethyl-1,1,1',1'-d4-amine uniquely suited for studying cytochrome P450-catalyzed N-dealkylation mechanisms via the deuterium kinetic isotope effect (KIE). Because C–D bond cleavage is 6–10 times slower than C–H bond cleavage at the same position (primary KIE, kH/kD ≈ 6–10 for cytochrome P450 oxidations) , the four deuterium atoms act as built-in kinetic probes: metabolic loss of the d4-labeled ethyl group versus an unlabeled ethyl group can be tracked by the characteristic +4 Da mass shift of metabolites, providing quantitative intramolecular KIE values without requiring separate synthesis of isotopomeric substrates . Unlabeled diethylamine or randomly labeled analogs lack this defined positional isotopic encoding.

Synthesis of Deuterated Drug Candidates and Metabolite Reference Standards via the d4-Diethylamine Building Block

Numerous pharmaceuticals contain a diethylamino moiety (e.g., the local anesthetic lidocaine metabolite monoethylglycinexylidide, the antihistamine diphenhydramine-derived compounds, and various CNS-active N,N-diethyltryptamines). Diethyl-1,1,1',1'-d4-amine serves as a direct, pre-assembled building block for introducing a d4-diethylamino group into these molecules via N-alkylation or reductive amination, avoiding the cost and complexity of custom total synthesis of each deuterated drug from labeled precursors . The resulting d4-labeled drug candidates and metabolite standards inherit the +4 Da mass shift and 98% D enrichment of the starting amine, making them immediately usable as internal standards for preclinical ADME studies . This contrasts with purchasing fully deuterated final compounds, which are often 10–100× more expensive per milligram.

Environmental Monitoring of Aliphatic Amines in Air and Water Using GC-MS with Deuterated Internal Standard Correction

Volatile low-molecular-weight amines including diethylamine are regulated atmospheric and water pollutants emitted from industrial processes, animal husbandry, and wastewater treatment. EPA and ISO methods for amine quantification increasingly mandate isotope-dilution GC-MS for accuracy in complex environmental matrices . Diethyl-1,1,1',1'-d4-amine, with its boiling point of 55 °C and vapor pressure within 3% of the unlabeled compound [1], purges and chromatographs identically to native diethylamine while providing a distinct +4 Da SIM/ MRM channel. The inverse GC isotope effect causes a small but reproducible retention-time shift proportional to deuterium count [2], which can be exploited as a secondary confirmatory parameter (relative retention time vs. internal standard) for analyte identity verification in regulatory reporting.

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